molecular formula C6H2BrClFNO4S B1528881 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1354952-48-9

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1528881
CAS No.: 1354952-48-9
M. Wt: 318.51 g/mol
InChI Key: GCNKSIIVJIIPLH-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H2BrClFNO4S It is a derivative of benzene, featuring bromine, fluorine, nitro, and sulfonyl chloride functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process may include the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Bromination: Addition of a bromine atom to the aromatic ring.

    Fluorination: Introduction of a fluorine atom.

    Sulfonylation: Addition of a sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group.

    Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst or metal hydrides can be used.

Major Products:

Scientific Research Applications

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
  • 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
  • 2-Bromo-1-fluoro-4-nitrobenzene

Uniqueness: 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonyl chloride groups, makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNKSIIVJIIPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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